N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethylamino and methoxy groups, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-methoxypyrimidine, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine under controlled conditions.
Sulfonamide Formation: The intermediate pyrimidine derivative is then reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-benzenesulfonamide: Lacks the additional methoxy group on the benzene ring.
N-(4-(dimethylamino)-pyrimidin-5-yl)-3-methoxybenzenesulfonamide: Lacks the methoxy group on the pyrimidine ring.
Uniqueness
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide is unique due to the presence of both methoxy groups on the pyrimidine and benzene rings, which can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-18(2)13-12(9-15-14(16-13)22-4)17-23(19,20)11-7-5-6-10(8-11)21-3/h5-9,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUONUSMZWNCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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